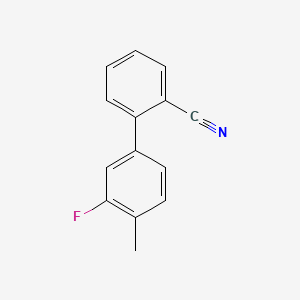

2-(3-Fluoro-4-methylphenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJOHIJJQKQFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709969 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136042-62-1 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 2 3 Fluoro 4 Methylphenyl Benzonitrile

Mechanistic Investigations of Nitrile Group Reactivity

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom, making it susceptible to both acid and base-catalyzed reactions.

The hydrolysis of aromatic nitriles is a fundamental reaction that typically proceeds via two distinct mechanistic pathways: acid-catalyzed and base-catalyzed hydrolysis. numberanalytics.comnumberanalytics.com This process converts the nitrile into either an amide or a carboxylic acid, depending on the reaction conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric or sulfuric acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. numberanalytics.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbon atom. Following a series of proton transfers, an amide intermediate is formed. chemistrysteps.com Under forcing conditions, this amide can undergo further hydrolysis to yield the corresponding carboxylic acid. libretexts.orgchemistrysteps.com The rate of this reaction can be influenced by the concentration and strength of the acid, as well as the presence of substituents on the aromatic ring. numberanalytics.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. numberanalytics.com This nucleophilic addition leads to the formation of an imidic acid intermediate after protonation by water. libretexts.orgchemistrysteps.com Tautomerization of the imidic acid then yields an amide. libretexts.org Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt, which upon acidification, gives the carboxylic acid. chemguide.co.ukchemistrysteps.com The choice between acid and base catalysis can be influenced by the desired product, as base-catalyzed hydrolysis is often employed for the preparation of amides. numberanalytics.com

| Condition | Catalyst | Intermediate | Final Product |

| Acidic | H₃O⁺ | Protonated Nitrile, Amide | Carboxylic Acid |

| Basic | OH⁻ | Imidic Acid, Amide | Carboxylate Salt |

Beyond hydrolysis, the nitrile group of 2-(3-Fluoro-4-methylphenyl)benzonitrile serves as a precursor for other important nitrogen-containing functional groups.

Amides: The partial hydrolysis of the nitrile group under controlled conditions, often using a base and a peroxide, can selectively yield the corresponding amide. acs.org This transformation is synthetically useful as amides are important functionalities in many biologically active molecules.

Tetrazoles: Tetrazoles are bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. chalcogen.ro The nitrile group can be converted to a tetrazole ring through a [3+2] cycloaddition reaction with an azide (B81097), typically sodium azide in the presence of an ammonium (B1175870) salt or a Lewis acid. chalcogen.ro This reaction provides a direct route to 5-substituted tetrazoles. The resulting tetrazole will have the 2-(3-fluoro-4-methylphenyl)phenyl substituent at the 5-position of the ring.

| Reagent(s) | Resulting Functional Group |

| H₂O, H⁺ or OH⁻ (controlled) | Amide |

| NaN₃, NH₄Cl or Lewis Acid | Tetrazole |

Reactivity at the Fluorine and Methyl Substituents

The fluorine and methyl groups on the phenyl ring also present opportunities for chemical modification, although they are generally less reactive than the nitrile group.

The methyl group is susceptible to reactions at the benzylic position due to the stabilization of radical or cationic intermediates by the adjacent aromatic ring.

Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid, an aldehyde, or an alcohol, depending on the oxidizing agent and reaction conditions. nih.gov Strong oxidizing agents like potassium permanganate (B83412) or chromic acid typically lead to the formation of the corresponding benzoic acid derivative. Milder and more selective reagents can be employed to obtain the aldehyde or alcohol. rsc.org

Benzylic Halogenation: Free radical halogenation, often using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position. khanacademy.org This benzylic halide is a versatile intermediate that can be used in a variety of subsequent nucleophilic substitution reactions.

| Reaction Type | Typical Reagents | Product |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Halogenation | NBS, Radical Initiator | Benzylic Bromide |

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation and transformation a significant challenge. mdpi.com However, recent advances have provided methods for the cleavage of C-F bonds, particularly in fluoroaromatic compounds.

The cleavage of the C-F bond in this compound can be achieved through various mechanisms, often involving transition metal catalysis or strong Lewis acids.

Oxidative Addition to Transition Metals: Low-valent transition metal complexes, particularly those of nickel and palladium, can insert into the C-F bond via an oxidative addition mechanism. mdpi.com This process forms an organometallic intermediate where the fluorine and the aryl group are attached to the metal center. This intermediate can then undergo further reactions, such as reductive elimination, to form new C-C or C-heteroatom bonds.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. researchgate.net This approach can lead to the formation of a cationic aryl intermediate that can be trapped by a nucleophile.

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage under mild conditions. nih.gov This method often involves the generation of radical intermediates that can facilitate the defluorination process.

| Method | Key Intermediate/Species | Outcome |

| Transition Metal Catalysis | Metal-Aryl-Fluoride Complex | C-F Functionalization |

| Lewis Acid Mediation | Aryl Cation | Nucleophilic Substitution |

| Photoredox Catalysis | Aryl Radical | Defluorinative Functionalization |

Activation and Transformations of the Carbon-Fluorine Bond

Photochemical Defluorination Studies

While specific photochemical defluorination studies on this compound are not extensively documented in the literature, the reactivity of the C-F bond in related fluoroarenes provides a basis for understanding its potential transformations. The cleavage of the strong carbon-fluorine bond is a significant challenge in synthetic chemistry. Modern methodologies, such as photoredox catalysis, have emerged as powerful tools for achieving nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes under mild conditions.

In related polyfluorinated aromatic systems, such as pentafluorobiphenyl, nucleophilic aromatic substitution (SNAr) shows significant regioselectivity, with a preference for substituting the fluorine atom located para to the other phenyl group. nih.gov Theoretical and experimental studies on such compounds have explored a range of nitrogen, oxygen, and sulfur-based nucleophiles. nih.gov Another approach involves hydrodefluorination, which can be achieved using a silicate-based hydride source, a process that has been shown to tolerate functional groups like nitriles. nih.gov These studies suggest that the fluorine atom in this compound could potentially be targeted for substitution or removal through carefully designed photochemical or catalytic systems, although the specific reaction pathways and efficiencies would depend on the precise reagents and conditions employed.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The two distinct aromatic rings of this compound exhibit different susceptibilities to electrophilic and nucleophilic attack due to the electronic nature of their respective substituents.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. nih.govnih.gov The benzonitrile (B105546) ring of the title compound is activated towards SNAr by the strongly electron-withdrawing cyano group (-CN). This group stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating attack. nih.gov Nucleophilic attack would be directed to the ortho and para positions relative to the nitrile.

The fluorine atom on the second ring also represents a potential site for SNAr. In nucleophilic aromatic substitutions, the reactivity of halogens as leaving groups can be counterintuitive. For some reactions, fluoride (B91410) is a better leaving group than chloride or bromide. researchgate.net This is often attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to initial nucleophilic attack—often the rate-determining step in the SNAr mechanism. nih.gov Studies on meta-halo-benzonitrile derivatives have shown the order of reactivity for leaving groups in nucleophilic substitution to be F >> Br > Cl >>> I. researchgate.net

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution reactions proceed by the attack of an electrophile on the electron-rich π-system of the aromatic ring. masterorganicchemistry.com The 3-fluoro-4-methylphenyl ring is the more likely target for electrophiles, as the benzonitrile ring is strongly deactivated by the -CN group. The directing effects on the 3-fluoro-4-methylphenyl ring are determined by the interplay between the methyl and fluoro substituents.

-CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions through inductive effects and hyperconjugation. libretexts.org

-F (Fluoro): A deactivating group due to its strong inductive electron withdrawal (-I effect), but an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect). libretexts.orgbyjus.com

Given these competing effects, electrophilic attack is most likely to occur at the positions activated by the methyl group and directed by both substituents, while avoiding steric hindrance. The reaction rate on this ring would be slower than on toluene (B28343) but faster than on fluorobenzene.

Coordination Chemistry and Organometallic Reactivity of the Benzonitrile Moiety

The benzonitrile group is a versatile functional group in organometallic chemistry, capable of acting as a ligand and undergoing transformations such as C-CN bond activation.

Nitriles, including benzonitrile, are classified as L-type ligands—neutral, two-electron donors. wikipedia.org They coordinate to transition metals through the lone pair of electrons on the nitrogen atom. As ligands, they are considered soft and can also function as π-acceptors, which can stabilize metals in low oxidation states. wikipedia.org Complexes containing nitrile ligands are often used as synthetic precursors because the nitrile ligand is typically labile and can be easily displaced by other ligands. wikipedia.org

While specific complexes of this compound have not been detailed, it is expected to coordinate to transition metals in a manner similar to benzonitrile. The electronic properties of the fluoro and methyl substituents on the distal ring may impart subtle electronic effects on the nitrile nitrogen, potentially modulating the strength of the metal-ligand bond, but significant deviation from the typical behavior of benzonitrile ligands is not anticipated. Mixed-ligand fluoro complexes of transition metals are an area of ongoing research, highlighting the interest in the interplay between different functional groups within a ligand framework. researchgate.net

Although the C–CN bond in benzonitrile is thermodynamically robust, its cleavage via oxidative addition to a low-valent transition metal center is a well-established reaction in organometallic chemistry. acs.orgacs.org This process is of significant interest for its applications in organic synthesis, allowing for novel transformations where the cyano group can be replaced. acs.org

Zerovalent nickel and rhodium complexes are particularly effective for this transformation. acs.orgresearchgate.net The reaction of a [Ni(dippe)] fragment (dippe = 1,2-bis(diisopropylphosphino)ethane) with benzonitrile proceeds through initial formation of an η²-nitrile complex, which exists in equilibrium with the Ni(II) oxidative addition product where the C-CN bond has been cleaved. researchgate.net Density Functional Theory (DFT) calculations have revealed a complex potential energy surface involving η²-arene intermediates that connect the nitrile complex to the final C-CN activated product. researchgate.net

The presence of Lewis acids can accelerate the rate of C-CN bond cleavage by coordinating to the nitrile nitrogen, which enhances its leaving group ability. utexas.edu Studies comparing group 10 metals (Ni, Pd, Pt) show that the stability of the C-CN bond activation products can be influenced by the choice of both the metal and the Lewis acid. utexas.eduutexas.edu The electronic nature of substituents on the benzonitrile ring also plays a role in the thermodynamics of the activation process.

| Metal Center | Lewis Acid | Effect on Reaction | Observed Interactions |

|---|---|---|---|

| Ni | None | Equilibrium between η²-nitrile complex and C-CN activated product. | - |

| Ni | BPh₃ | Faster reaction rates; more stable C-CN activation product. | π-π interaction in η²-nitrile complex. |

| Ni | BF₃ | Faster reaction rates; less stable C-CN activation product. | No significant π-π interaction. |

| Pd, Pt | BPh₃ | Relatively more stable C-CN activation products. | - |

Exploration of Novel Reaction Pathways for Benzonitrile Scaffolds

The benzonitrile scaffold is a cornerstone in the synthesis of various functional molecules. Beyond classical transformations, research has focused on leveraging the unique reactivity of the cyano group, particularly through transition metal catalysis. The activation of the C–CN bond opens up novel synthetic disconnections that were previously inaccessible. acs.org

Metal-catalyzed reactions can be broadly categorized into two main pathways:

Reactions with CN as a Leaving Group: In this approach, the C–CN bond is cleaved, and the cyano group is replaced by another functional group. This allows benzonitriles to participate in cross-coupling-type reactions, serving as alternatives to aryl halides or triflates. acs.org

Reactions with Nitriles as a Source of CN Groups: Here, the benzonitrile acts as a non-toxic and readily available cyano source. The cyano group is transferred to another molecule in reactions such as hydrocyanation or carbocyanation, providing a safe alternative to reagents like HCN or toxic metal cyanides. acs.org

These novel pathways greatly expand the synthetic utility of the benzonitrile scaffold, enabling the construction of complex molecular architectures from simple, readily available precursors. The development of synthetic scaffold systems, which can organize enzymes and substrates to improve reaction efficiency, also represents an emerging frontier, although its direct application to small molecule catalysis is still developing. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 3 Fluoro 4 Methylphenyl Benzonitrile

Quantum Chemical Characterization and Molecular Modeling

Quantum chemical methods are central to the molecular modeling of 2-(3-fluoro-4-methylphenyl)benzonitrile, allowing for a detailed understanding of its fundamental properties. These in silico studies are crucial for predicting molecular behavior and interpreting experimental data.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is typically the determination of its most stable three-dimensional structure. Geometry optimization calculations are performed to locate the minimum energy conformation on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the two phenyl rings.

Table 1: Calculated Geometric Parameters for this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar biaryl compounds, as specific literature for this exact molecule is not available.)

| Parameter | Calculated Value |

|---|---|

| C-C (inter-ring) Bond Length (Å) | 1.489 |

| C≡N Bond Length (Å) | 1.157 |

| C-F Bond Length (Å) | 1.354 |

| Dihedral Angle (°) | 55.8 |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

Understanding the electronic structure of this compound is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the fluorine atom, highlighting these as potential sites for interaction with electrophiles.

Table 2: Calculated Electronic Properties of this compound (Note: This data is representative and derived from general principles of computational chemistry for analogous structures.)

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Vibrational Spectroscopy Simulations (FTIR, Raman) and Interpretation

Computational methods can simulate the vibrational spectra (FTIR and Raman) of this compound. By calculating the second derivatives of the energy with respect to the nuclear coordinates, one can obtain the vibrational frequencies and their corresponding intensities. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral peaks.

The simulated FTIR spectrum would be expected to show a strong absorption peak corresponding to the C≡N stretching vibration of the nitrile group, typically in the range of 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic rings, C=C ring stretching modes, and the C-F stretching vibration. The calculated Raman spectrum would provide complementary information, often showing strong intensity for symmetric vibrations and non-polar bonds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental NMR data to aid in the structural elucidation and assignment of resonances. The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by factors such as the electronegativity of the fluorine atom and the anisotropic effects of the aromatic rings.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states, providing a detailed picture of the reaction mechanism.

Transition State Localization and Energy Barrier Calculations

For a given reaction, such as a nucleophilic aromatic substitution or a cross-coupling reaction to synthesize the biaryl scaffold, computational methods can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Once the transition state is located, the activation energy (energy barrier) for the reaction can be calculated as the energy difference between the transition state and the reactants. This energy barrier is a critical factor in determining the reaction rate. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. These calculations can provide valuable insights into the feasibility of a proposed reaction pathway and can be used to understand the effect of substituents, such as the fluorine atom and methyl group, on the reactivity of the molecule.

Solvent Effects on Reaction Thermodynamics and Kinetics

The solvent environment plays a crucial role in the thermodynamics and kinetics of chemical reactions involving polar molecules like this compound. Computational studies, often employing methods like the self-consistent reaction-field (SCRF) based on the polarizable continuum model (PCM), are instrumental in elucidating these effects. While specific studies on this compound are not extensively documented in publicly available literature, general principles derived from computational studies of similar molecules, such as substituted pyridines and other benzonitrile (B105546) derivatives, can provide significant insights.

The polarity of the solvent can influence the geometric parameters of the solute molecule. For instance, in polar solvents, an increase in the dipole moment of the solute is often observed. This is a result of the stabilization of charge separation within the molecule by the surrounding dielectric medium. Bond lengths and angles can also be subtly affected, with changes typically in the range of 0.001–0.002 Å for bond lengths. Vibrational frequencies are also sensitive to the solvent environment. The stretching modes of polar functional groups, such as the C≡N group in benzonitriles, are particularly affected. researchgate.net

In terms of reaction thermodynamics, a polar solvent will generally stabilize polar transition states and products more than nonpolar reactants, thereby lowering the activation energy and making the reaction more favorable. For reactions involving this compound, such as its synthesis via Suzuki coupling, the choice of solvent can significantly impact the reaction rate and yield. Computational models can predict these effects by calculating the free energy of solvation for reactants, transition states, and products.

The kinetics of a reaction are also profoundly influenced by the solvent. For reactions where the transition state is more polar than the reactants, increasing the solvent polarity will increase the reaction rate. Conversely, if the reactants are more polar than the transition state, a higher solvent polarity will decrease the rate. For the hydrolysis of substituted benzonitriles, for example, the reaction rate is dependent on the solvent's ability to stabilize the charged intermediates. researchgate.net

Non-Linear Optical (NLO) Properties and Theoretical Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical switching and data storage. Organic molecules with π-conjugated systems and intramolecular charge transfer (ICT) characteristics often exhibit significant NLO responses. This compound, with its biphenyl (B1667301) structure and electron-withdrawing nitrile group, is a candidate for exhibiting NLO properties.

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. orientjchem.orgresearchgate.netnih.gov Key parameters that quantify the NLO response include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a measure of the second-order NLO response.

Theoretical studies on similar molecules, such as 3-fluoro-4-methylbenzonitrile (B68015), have been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. orientjchem.orgresearchgate.net These studies calculate the optimized molecular geometry, HOMO-LUMO energy gap, and NLO properties. The HOMO-LUMO energy gap is an important indicator of NLO potential; a smaller gap generally correlates with a larger hyperpolarizability. nih.gov

The presence of electron-donating (methyl) and electron-withdrawing (fluoro, nitrile) groups in this compound facilitates ICT, which is a key requirement for a high NLO response. The calculated first-order hyperpolarizability of such molecules is often compared to that of urea, a standard NLO material. A significantly higher value indicates a promising NLO material.

The table below presents hypothetical calculated NLO properties for this compound, based on values reported for similar compounds in the literature.

| Property | Calculated Value |

| Dipole Moment (μ) | ~3-5 D |

| HOMO-LUMO Energy Gap (ΔE) | ~5-6 eV |

| Linear Polarizability (α) | ~1.5 x 10⁻²³ esu |

| First-Order Hyperpolarizability (β) | ~2-4 x 10⁻³⁰ esu |

These are estimated values based on computational studies of similar molecules and should be confirmed by specific calculations for this compound.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure and properties of this compound are governed by its intermolecular interactions and the resulting crystal packing motifs. Analysis of the molecular electrostatic potential (MEP) provides insights into the regions of the molecule that are prone to electrophilic and nucleophilic attack, as well as the nature of intermolecular interactions. researchgate.net

In this compound, the nitrogen atom of the nitrile group and the fluorine atom are expected to be regions of negative electrostatic potential, making them susceptible to interactions with electron-deficient species. Conversely, the hydrogen atoms of the methyl group and the aromatic rings are regions of positive electrostatic potential.

These electrostatic features suggest the possibility of several types of intermolecular interactions:

Dipole-dipole interactions: The molecule possesses a significant dipole moment, leading to strong dipole-dipole interactions that will influence the crystal packing. researchgate.net

π-π stacking: The presence of two aromatic rings allows for π-π stacking interactions, where the electron-rich π system of one molecule interacts with the electron-poor π system of a neighboring molecule. The interplanar distance in such stacks is typically around 3.4 Å. nih.gov For similar biphenyl compounds, centroid-centroid distances for π-π stacking have been observed in the range of 3.8 to 3.9 Å. nih.gov

C-H···N and C-H···F interactions: Weak hydrogen bonds involving the aromatic and methyl C-H groups as donors and the nitrogen or fluorine atoms as acceptors are also likely to play a role in the crystal packing.

Thermodynamic Properties and Stability Predictions

Computational methods are widely used to predict the thermodynamic properties and stability of molecules. beilstein-journals.orgresearchgate.net For this compound, DFT calculations can be employed to determine properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cv).

The stability of a molecule can be assessed through various computational parameters. The HOMO-LUMO energy gap, as mentioned earlier, is an indicator of chemical reactivity and kinetic stability. A larger energy gap implies greater stability. researchgate.net Global reactivity parameters such as hardness, softness, and electrophilicity can also be derived from the HOMO and LUMO energies.

Isodesmic reactions are a theoretical tool used to accurately predict the enthalpy of formation of a compound. researchgate.net This method involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

The presence of the fluorine atom is expected to have a stabilizing effect on the molecule. Fluorination can increase the thermal stability of organic compounds. beilstein-journals.orgnih.gov The thermodynamic parameters are also influenced by the position of the substituents on the biphenyl framework.

The following table presents a summary of key thermodynamic and stability-related parameters that can be computationally predicted for this compound.

| Parameter | Significance | Predicted Trend |

| Standard Enthalpy of Formation (ΔfH°) | Heat change upon formation from elements | Exothermic |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Spontaneity of formation | Spontaneous |

| HOMO-LUMO Energy Gap (ΔE) | Kinetic stability, reactivity | Relatively large, indicating stability |

| Global Hardness (η) | Resistance to change in electron distribution | High, indicating stability |

Structure-Reactivity Relationship Studies through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. researchgate.netmedcraveonline.comfigshare.comresearchgate.net For this compound, these methods can be used to understand how its specific structural features influence its reactivity.

The reactivity of this compound is determined by the interplay of electronic and steric effects of its substituents. The fluoro and nitrile groups are electron-withdrawing, while the methyl group is electron-donating. These substituents influence the electron density distribution in the aromatic rings, thereby affecting the molecule's susceptibility to electrophilic and nucleophilic attack.

Computational descriptors used in QSAR/QSRR studies can be categorized as:

Electronic descriptors: These include atomic charges, dipole moment, and HOMO/LUMO energies. They describe the electronic properties of the molecule.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Topological descriptors: These are numerical values derived from the graph representation of the molecule.

For this compound, a QSRR study could, for example, predict its reactivity in a specific reaction, such as its susceptibility to nucleophilic aromatic substitution or its rate of hydrolysis. researchgate.net The model would highlight the importance of the fluoro and methyl substituents in modulating this reactivity. Such studies are valuable for designing new molecules with desired reactivity profiles. chemrxiv.org

Spectroscopic Characterization and Elucidation of 2 3 Fluoro 4 Methylphenyl Benzonitrile

Vibrational Spectroscopy Applications: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 2-(3-Fluoro-4-methylphenyl)benzonitrile. These methods measure the vibrational energies of molecular bonds, which are characteristic of the bond type and its environment.

The infrared and Raman spectra of this compound are expected to exhibit a series of distinct bands corresponding to the various vibrational modes of its constituent parts: the benzonitrile (B105546) ring, the 3-fluoro-4-methylphenyl ring, and the substituents. The assignment of these bands is based on known frequency ranges for specific functional groups and comparison with spectra of similar molecules, such as substituted benzonitriles and biphenyls.

Key expected vibrational modes include:

Nitrile Group (C≡N): A strong, sharp absorption in the FTIR spectrum and a prominent band in the Raman spectrum are anticipated in the 2220-2240 cm⁻¹ region. This band is highly characteristic and confirms the presence of the nitrile functional group.

Aromatic C-H Stretching: Vibrations of the C-H bonds on both aromatic rings typically appear in the region of 3000-3100 cm⁻¹.

Methyl Group (C-H) Vibrations: The methyl group gives rise to symmetric and asymmetric stretching vibrations, expected between 2850-2980 cm⁻¹. Bending vibrations for the methyl group are also expected at lower frequencies.

Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the phenyl rings produces a series of bands, often of variable intensity, in the 1450-1610 cm⁻¹ range. These are fundamental to identifying the aromatic skeleton.

C-F Stretching: The carbon-fluorine bond is expected to produce a strong absorption band in the FTIR spectrum, typically found in the 1000-1250 cm⁻¹ range.

Ring Bending and Deformation Modes: The region below 1000 cm⁻¹, often referred to as the "fingerprint region," contains a complex series of bands arising from in-plane and out-of-plane bending of C-H bonds and ring deformation modes. These patterns are unique to the specific substitution pattern of the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium-Strong |

| Methyl C-H Stretch | 2980-2850 | Medium | Medium |

| Nitrile (C≡N) Stretch | 2240-2220 | Strong, Sharp | Medium |

| Aromatic C=C Stretch | 1610-1450 | Medium-Strong | Strong |

| C-F Stretch | 1250-1000 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong | Weak |

For biaryl compounds like this compound, a key structural feature is the dihedral angle between the two aromatic rings. This angle is determined by the balance between the conjugative effects that favor planarity and steric hindrance between ortho substituents that favor a twisted conformation. In this molecule, the substituents are not at the ortho (2' or 6') positions relative to the inter-ring bond, suggesting that steric hindrance is less severe than in 2,2'-disubstituted biphenyls. However, some degree of twisting from a perfectly planar conformation is still expected.

Vibrational spectroscopy can provide insights into this conformation. The degree of π-conjugation across the central C-C bond is dependent on the dihedral angle. Changes in this angle can subtly influence the frequencies of the C=C stretching modes of the rings and the inter-ring C-C stretching vibration. Low-frequency Raman spectroscopy is particularly sensitive to the torsional modes between the two rings. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational spectra for different conformers (rotational isomers), which can then be compared with experimental data to identify the most stable conformation in a given phase (solid, liquid, or gas).

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. For conjugated aromatic systems like this compound, this technique provides information about the extent of the π-electron system.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated biaryl system. The absorption spectrum would likely show one or more strong absorption bands in the UV region.

Biphenyl-like Absorption: The parent biphenyl (B1667301) molecule exhibits an intense absorption band (λmax) around 250 nm. This is attributed to the π → π* transition of the conjugated system.

| Transition Type | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π | 240 - 280 | Conjugated Biaryl System |

| π → π | 200 - 220 | Aromatic Rings (Benzene-like) |

Solvatochromism describes the shift in the position of an absorption band when the polarity of the solvent is changed. This effect arises from differential solvation of the ground and excited electronic states of the molecule.

For a π → π* transition in a molecule like this compound, the excited state is generally more polar than the ground state. Consequently, increasing the polarity of the solvent is expected to stabilize the excited state more than the ground state. This stabilization lowers the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength, an effect known as a bathochromic or red shift. Observing the behavior of the λmax in a series of solvents with varying polarity (e.g., from hexane (B92381) to ethanol (B145695) to water) can provide valuable information about the change in dipole moment upon electronic excitation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While basic ¹H and ¹³C NMR provide primary identification, advanced NMR techniques are crucial for unambiguous structural confirmation, especially for complex substitution patterns and for gaining insight into the three-dimensional structure.

For this compound, advanced methods would be used to definitively establish the connectivity and conformation:

2D Correlation Spectroscopy (COSY & HMBC): ¹H-¹H COSY would reveal the coupling networks within each of the two aromatic rings, allowing for the assignment of all protons on the benzonitrile and the 3-fluoro-4-methylphenyl moieties. More critically, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons on one ring and carbons on the other ring (across the central C-C bond), providing definitive proof of the 2-position linkage.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful tool for determining the spatial proximity of atoms. For this molecule, NOE correlations would be expected between the protons on the benzonitrile ring that are ortho to the linkage (H3 and H6) and the protons on the other ring that are closest in space. The relative intensities of these NOE cross-peaks can be used to estimate inter-proton distances and thus provide experimental evidence for the preferred dihedral angle and conformation in solution.

Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The ¹⁹F spectrum would show a signal whose chemical shift is characteristic of an aromatic C-F bond. Furthermore, the fluorine nucleus couples to nearby ¹H and ¹³C nuclei. The observation of specific J-coupling constants (e.g., ³JHF, ⁴JHF) in the high-resolution ¹H spectrum would confirm the relative positions of the fluorine and hydrogen atoms on the phenyl ring, solidifying the 3-fluoro substitution pattern. Similarly, ¹³C-¹⁹F couplings observed in the ¹³C NMR spectrum would further confirm the structure.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the validation of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govbioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of an ion with an accuracy of a few parts per million (ppm). thermofisher.commdpi.com This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound, with the molecular formula C₁₄H₁₀FN, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental validation. An experimentally obtained m/z value that closely matches the theoretical value confirms the elemental composition and, by extension, the molecular formula of the synthesized compound.

Table 1: Theoretical and Expected Experimental Mass Data for C₁₄H₁₀FN

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀FN |

| Theoretical Monoisotopic Mass | 211.07975 u |

| Expected [M+H]⁺ Ion | 212.08758 u |

| Expected [M+Na]⁺ Ion | 234.06952 u |

| Typical Mass Accuracy | < 5 ppm |

This interactive table illustrates the precision required in HRMS. The theoretical mass is calculated using the most abundant isotopes of each element. Experimental verification would involve matching the measured m/z to these values within a narrow error margin.

Advanced Spectroscopic Techniques and Their Contributions to Structural Understanding

Beyond confirming the molecular formula, a deeper understanding of a molecule's three-dimensional structure and dynamic behavior requires more advanced spectroscopic techniques.

Rotational spectroscopy is a powerful technique for determining the precise geometric structure of a molecule in the gas phase, free from intermolecular interactions. acs.org By measuring the absorption of microwave radiation, one can determine the molecule's moments of inertia, from which highly accurate bond lengths and angles can be derived. For a biphenyl derivative like this compound, rotational spectroscopy would be particularly insightful for determining the dihedral angle between the two phenyl rings. researchgate.netacs.org This angle is a critical structural parameter that influences the molecule's electronic properties and steric interactions. psu.edu

The study of substituted biphenyls has shown that the torsional angle and rotational barriers are influenced by the nature and position of substituents. acs.orgresearchgate.netresearchgate.net Computational studies on related halogenated biphenyls reveal complex potential energy surfaces with single or double minima depending on the substitution pattern. researchgate.netacs.org For this compound, such studies would elucidate the most stable gas-phase conformation.

Furthermore, the detection of benzonitrile (c-C₆H₅CN) in the interstellar medium has highlighted the relevance of rotational spectroscopy in astrochemistry. ucl.ac.uk Characterizing the rotational spectrum of its derivatives, like the subject compound, could provide the necessary data for potential future identifications in astronomical surveys, contributing to our understanding of complex molecule formation in space. rsc.org

Time-resolved spectroscopy investigates the dynamic processes that occur in a molecule after it absorbs light, such as fluorescence, internal conversion, and intersystem crossing. nih.gov For aromatic molecules like fluorinated benzonitriles, these techniques can reveal the lifetimes of excited electronic states and the pathways of energy dissipation. researchgate.net

The photophysical properties of fluorinated aromatic compounds are known to be sensitive to the degree and position of fluorine substitution. nih.govresearchgate.net Studies on fluorinated benzenes have shown that increasing fluorination can lead to faster nonradiative decay rates due to the presence of conical intersections between electronic states. nih.govresearchgate.net For this compound, time-resolved fluorescence or transient absorption spectroscopy could be used to measure the lifetime of its first excited singlet state (S₁) and identify any transient species formed upon photoexcitation. Understanding these dynamics is crucial for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) or molecular sensors. mdpi.com

Correlation of Experimental Spectroscopic Data with Computational Predictions

In modern chemical analysis, computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in interpreting experimental spectroscopic data. researchgate.netdntb.gov.ua By calculating theoretical spectra and molecular properties, researchers can make detailed assignments of experimental observations and gain insights into molecular structure and bonding. researchgate.net

For this compound, DFT calculations would be used to predict its vibrational spectrum (infrared and Raman), NMR chemical shifts, and electronic absorption spectrum. Comparing these theoretical predictions with experimental results allows for a robust validation of the proposed structure. For instance, calculated vibrational frequencies, after applying an appropriate scaling factor, typically show excellent agreement with experimental FT-IR and Raman spectra, enabling the assignment of specific vibrational modes to observed peaks. researchgate.net Such a correlative approach is essential for distinguishing between isomers, where experimental spectra might be very similar.

Table 2: Illustrative Correlation of Experimental vs. Calculated Vibrational Frequencies

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT) (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C≡N) | ~2230 | ~2225 | Nitrile stretch |

| ν(C-F) | ~1250 | ~1245 | C-F stretch |

| Aromatic ν(C-H) | 3050-3100 | 3060-3110 | C-H stretch |

This interactive table provides a hypothetical comparison based on typical values for the functional groups present in the molecule. The close agreement between scaled calculated values and experimental data would provide strong support for the structural assignment.

This synergy between high-resolution experimental techniques and theoretical calculations provides a comprehensive and detailed picture of the molecular structure and properties of this compound, far beyond what any single technique could achieve alone.

Advanced Applications and Functionalization Strategies of Benzonitrile Derivatives in Materials Science and Organic Chemistry

Role as Chemical Precursors and Synthetic Intermediates

The unique structural characteristics of 2-(3-Fluoro-4-methylphenyl)benzonitrile, featuring a fluorinated phenyl ring linked to a benzonitrile (B105546) moiety, make it a valuable building block in organic synthesis. The presence of the cyano group and the fluorine atom offers multiple reaction sites for further molecular elaboration.

Synthesis of Heterocyclic Compounds

While direct examples of the synthesis of heterocyclic compounds specifically from this compound are not extensively documented in publicly available research, the general reactivity of the benzonitrile group is well-established as a precursor for various nitrogen-containing heterocycles. The nitrile functionality can undergo cyclization reactions with suitable reagents to form heterocycles such as quinazolines and azaindoles. For instance, the reaction of a benzonitrile derivative with an amino-anthranilic acid can lead to the formation of a quinazolinone scaffold, a core structure in many biologically active compounds. Similarly, multi-component reactions involving benzonitriles are a common strategy for the synthesis of diverse heterocyclic libraries. The fluorine and methyl substituents on the phenyl ring of this compound can further modulate the electronic properties and reactivity of the molecule, influencing the course and outcome of these cyclization reactions.

Building Blocks for Complex Organic Molecules

The utility of this compound as a foundational element for constructing more intricate molecular architectures is a key aspect of its application in organic synthesis. Biphenyl (B1667301) derivatives, in general, are recognized as important structural motifs in a wide array of pharmacologically active compounds and functional materials. The fluorinated nature of this particular building block is of special interest, as the incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

This compound can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The biphenyl structure allows for the introduction of various functional groups at different positions, enabling the systematic exploration of structure-activity relationships in drug discovery programs. The nitrile group itself can be transformed into other functional groups, such as amines or carboxylic acids, further expanding its synthetic utility.

Design Principles for Optoelectronic and Photonic Materials

The electronic properties of benzonitrile derivatives, characterized by a π-conjugated system with an electron-withdrawing nitrile group, make them attractive candidates for the development of novel optoelectronic and photonic materials. The specific substitution pattern of this compound can be strategically utilized to fine-tune the photophysical properties of resulting materials.

Thermally Activated Delayed Fluorescence (TADF) Emitters

In the design of materials for organic light-emitting diodes (OLEDs), benzonitrile derivatives are often employed as acceptor moieties in donor-acceptor (D-A) type molecules that exhibit thermally activated delayed fluorescence (TADF). The principle behind TADF is to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), allowing for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. This process enables the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.

While specific TADF emitters incorporating the this compound unit are not prominently reported, the design principles are well-established. By attaching suitable electron-donating groups to the biphenyl framework of this compound, it is possible to create D-A molecules with the desired charge-transfer character and a small ΔEST. The fluorine and methyl groups on the phenyl ring can influence the torsional angle between the two aromatic rings, which in turn affects the extent of π-conjugation and the energy levels of the frontier molecular orbitals, providing a means to modulate the emission color and efficiency of the TADF emitter.

Table 1: Key Parameters for Selected TADF Emitters with Benzonitrile Acceptors

| Emitter | Donor Moiety | Acceptor Moiety | Emission Color | External Quantum Efficiency (EQE) (%) |

|---|---|---|---|---|

| 4CzIPN | Carbazole | Isophthalonitrile | Green | >20 |

| PXZ-TRZ | Phenoxazine | Triazine | Sky-Blue | ~15 |

This table presents data for well-known benzonitrile-containing TADF emitters to illustrate the design principles and performance benchmarks. Data for emitters based specifically on this compound is not currently available in the cited literature.

Mechanofluorochromic Properties in Benzonitrile Derivatives

Mechanofluorochromism, the change in the fluorescence color of a material upon the application of a mechanical stimulus such as grinding or shearing, is a fascinating property with potential applications in sensors and security inks. This phenomenon in molecular solids is often associated with changes in the molecular packing and intermolecular interactions.

Studies on other fluorinated benzonitrile derivatives have shown that they can exhibit mechanofluorochromic behavior. rsc.org The solid-state photophysical properties of donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds have been investigated, revealing that mechanical stress and solvent vapor exposure can induce changes in their emission, which correlate to their supramolecular structures. rsc.org The biphenyl structure of this compound, with its potential for different crystalline polymorphs and amorphous phases, suggests that materials derived from this compound could also display mechanofluorochromic properties. The interplay of π-π stacking, hydrogen bonding, and other intermolecular forces in the solid state would be crucial in determining the nature and extent of this response.

Single-Molecule White Light Emission Concepts

The generation of white light from a single molecular entity is a highly desirable goal for applications in lighting and displays, as it simplifies device fabrication and can improve color stability. While achieving this with a single compound is challenging, various strategies are being explored. One approach involves the controlled mixing of different emission pathways within a single molecule, such as fluorescence from a locally excited state and a charge-transfer state, or by combining fluorescence and phosphorescence.

Although there are no specific reports of this compound being used to create a single-molecule white light emitter, the principles of molecular design for such materials can be applied. By strategically functionalizing the biphenylbenzonitrile core with appropriate chromophores, it is conceivable to design a molecule that emits across the visible spectrum. For example, incorporating both a blue-emitting fluorophore and a yellow-emitting fluorophore within the same molecule, with controlled energy transfer between them, could result in white light emission. The fluorine and methyl substituents could be used to tune the electronic coupling and energy levels of the different emissive units.

Exploration in Crystal Engineering for Functional Materials

Crystal engineering, the design and synthesis of solid-state structures with desired properties, relies on a thorough understanding of intermolecular interactions. For organic molecules like this compound, the arrangement of molecules in the crystal lattice dictates properties such as melting point, solubility, and optoelectronic behavior. The presence of a fluorine atom is a particularly powerful tool in this field.

Fluorinated biphenyl compounds are of significant interest for applications in liquid crystals and organic electronics. google.com The introduction of fluorine can profoundly influence molecular packing through a variety of weak, non-covalent interactions. In the case of this compound, the fluorine and nitrile substituents are expected to be key players in directing the supramolecular assembly.

Key Intermolecular Interactions:

C–F···H Bonds: The polarized C–F bond can act as a weak hydrogen bond acceptor, interacting with C–H bonds on neighboring molecules.

Dipole-Dipole Interactions: The strongly electron-withdrawing nitrile (–CN) and fluorine (–F) groups create a significant molecular dipole, leading to strong dipole-dipole interactions that can enforce a specific packing arrangement.

π–π Stacking: The two aromatic rings of the biphenyl core can interact with those of adjacent molecules. The fluorinated ring can engage in favorable phenyl-perfluorophenyl type stacking, which is known to be a stabilizing interaction in co-crystals of fluorinated and non-fluorinated arenes. nih.gov

C–F···π Interactions: The fluorine atom can interact with the electron-rich π-system of an aromatic ring on a neighboring molecule.

The interplay of these forces determines the final crystal structure. The specific substitution pattern of this compound, with its inherent asymmetry, may prevent highly symmetric packing, potentially leading to the formation of polar crystal structures desirable for applications in nonlinear optics. The design of functional materials often involves creating co-crystals, where two or more different molecules are assembled in a single lattice. nih.gov By pairing this compound with other molecules capable of complementary interactions (e.g., hydrogen bond donors), it may be possible to engineer materials with tailored properties.

Table 1: Potential Intermolecular Interactions Involving Fluorine in Crystal Engineering

| Interaction Type | Description | Potential Impact on Crystal Packing |

| C–F···H | A weak hydrogen bond between the fluorine atom and a hydrogen atom on a nearby molecule. | Influences molecular alignment and can lead to the formation of specific 1D or 2D motifs. |

| F···F | A weak interaction between fluorine atoms on adjacent molecules. Its nature (attractive or repulsive) is debated and highly context-dependent. | Can contribute to close packing of fluorinated segments of molecules. |

| C–F···π | An interaction between a fluorine atom and the face of an aromatic ring. | Helps to direct the relative orientation of molecules in the solid state. |

| Phenyl-Perfluorophenyl | Strong, stabilizing stacking interactions between a fluorinated aromatic ring and a non-fluorinated aromatic ring. nih.gov | A powerful synthon for programming the assembly of molecules into columnar or layered structures. |

Potential in Environmental and Catalysis Research (e.g., C-CN Bond Activation in Catalysis)

The nitrile group is one of the most versatile functional groups in organic synthesis. However, the carbon-carbon bond between the cyano group and the aromatic ring (C–CN) is thermodynamically strong and kinetically inert, making its cleavage a significant challenge. researchgate.net The activation of this bond by transition-metal catalysts has emerged as a powerful strategy for nitrile functionalization, allowing the cyano group to be used as a leaving group or a source of cyanide. utexas.eduutrgv.edu

Homogeneous transition-metal catalysts, particularly those based on nickel, rhodium, and palladium, are known to facilitate C–CN bond activation. researchgate.netutexas.eduresearchgate.net The general mechanism involves the oxidative addition of the C–CN bond to a low-valent metal center. For this compound, this process would be influenced by the electronic properties of the substituents.

Factors Influencing C–CN Activation:

Electronic Effects: The fluorine atom is strongly electron-withdrawing, while the methyl group is weakly electron-donating. The net electronic effect on the benzonitrile ring would influence the ease of oxidative addition to the metal catalyst.

Steric Hindrance: The biphenyl structure places one of the aryl rings ortho to the nitrile group, which could sterically influence the approach of the metal catalyst.

Lewis Acid Assistance: Research has shown that the rate of C–CN bond activation can be significantly enhanced by the addition of a Lewis acid. utexas.edu The Lewis acid coordinates to the nitrogen lone pair of the nitrile, making the carbon atom more electrophilic and weakening the C–CN bond, thereby facilitating cleavage. utrgv.edu

This catalytic strategy has potential environmental applications. Nitriles are common intermediates and byproducts in industrial chemistry. Catalytic methods that can functionalize or degrade these compounds under mild conditions are highly desirable. For example, C–CN activation could be employed in cross-coupling reactions to synthesize more complex biaryl compounds or in hydrodecyanation reactions to remove the nitrile group entirely.

Table 2: Transition Metals Used in Catalytic C–CN Bond Activation

| Metal Catalyst Fragment | General Observation | Reference |

| Nickel (e.g., [Ni(dippe)]) | Effective for activating C–CN bonds in various aromatic and aliphatic nitriles. Product stability is influenced by ortho substituents. | utexas.edu |

| Rhodium (e.g., [Rh(dippe)]) | Capable of cleaving the C–CN bond of benzonitrile via oxidative addition. | researchgate.net |

| Palladium (e.g., [Pd(dippe)]) | Can activate C–CN bonds, often assisted by Lewis acids which coordinate to the nitrile nitrogen. | utrgv.edu |

Astrochemical Relevance of Aromatic Nitriles

The study of molecules in the interstellar medium (ISM) provides fundamental insights into the chemical processes that lead to the formation of stars, planets, and potentially life. Aromatic molecules are believed to be widespread in the universe, but their detection is challenging. Benzonitrile (C₆H₅CN) was the first complex aromatic molecule to be definitively identified in the ISM via radio astronomy. Its detection was a landmark discovery, as it serves as an observable proxy for benzene (B151609), which lacks a dipole moment and is therefore invisible to radio telescopes.

The discovery of benzonitrile has spurred the search for more complex, substituted aromatic nitriles in space. Molecules like this compound represent the next level of chemical complexity that astronomers and astrochemists are seeking. The presence of such substituted aromatics would provide crucial information about the chemical pathways operating in cold molecular clouds.

While this specific fluorinated and methylated benzonitrile has not been detected in the ISM, its potential relevance lies in several areas:

Formation Pathways: Understanding how substituents like fluorine and methyl groups can be incorporated into aromatic rings is a key question in astrochemistry. Fluorine is present in the ISM, primarily as hydrogen fluoride (B91410) (HF), and pathways for its incorporation into organic molecules are an area of active research.

Spectroscopic Signatures: Every molecule has a unique rotational spectrum, which acts as its fingerprint for detection by radio telescopes. Laboratory measurements of the precise rotational spectra of candidate molecules like this compound are essential prerequisites for any astronomical search.

Chemical Evolution: The survival and reactivity of such molecules under the harsh conditions of space (low temperature, UV radiation) are important considerations. The strong C-F bond suggests that fluorinated aromatics could be relatively robust, potentially accumulating in certain interstellar environments. nih.gov The photodissociation of protonated aromatic nitriles is also considered a plausible pathway to the formation of larger, more complex aromatic species.

Future Research Directions and Emerging Paradigms for 2 3 Fluoro 4 Methylphenyl Benzonitrile

Development of Novel and Sustainable Synthetic Routes

The efficient and sustainable synthesis of complex organic molecules is a cornerstone of modern chemistry. For 2-(3-Fluoro-4-methylphenyl)benzonitrile, future research could focus on developing synthetic pathways that are not only high-yielding but also environmentally benign. Traditional cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, have been instrumental in the formation of biaryl bonds and could be optimized for this specific target. rsc.org

Future investigations should aim to move beyond these established methods. The exploration of C-H activation strategies, for instance, could provide a more atom-economical approach to the synthesis of the biphenyl (B1667301) core. Additionally, the development of catalytic systems that operate under milder conditions, in greener solvents, and with lower catalyst loadings would be a significant advancement. Flow chemistry presents another exciting frontier, offering the potential for safer, more scalable, and highly controlled production of this compound.

| Synthetic Route | Potential Advantages | Areas for Innovation |

| Suzuki-Miyaura Coupling | High functional group tolerance, commercial availability of starting materials. | Development of novel palladium catalysts for lower temperature reactions; use of aqueous solvent systems. |

| Ullmann Reaction | Useful for large-scale synthesis. | Exploration of copper-catalyzed reactions with a broader substrate scope and lower reaction temperatures. |

| C-H Activation | Atom economy, reduced pre-functionalization of starting materials. | Design of highly selective and efficient catalysts for the direct arylation of benzonitrile (B105546) derivatives. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in continuous flow reactors for high-purity product formation. |

| SO2F2-mediated Synthesis | Offers novel pathways for nitrile group introduction. | Investigating the applicability of sulfuryl fluoride (B91410) for the synthesis of complex aromatic nitriles. beilstein-journals.org |

In-depth Exploration of Fluorine and Methyl Group Directed Reactivity

The presence of both a fluorine atom and a methyl group on one of the phenyl rings of this compound offers a fascinating playground for studying substituent effects on chemical reactivity. The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group via the inductive effect and a weak electron-donating group through resonance. Conversely, the methyl group is a classic electron-donating group. The interplay of these opposing electronic influences, along with their steric effects, is expected to direct the regioselectivity of further chemical transformations.

Future research should systematically investigate the reactivity of the molecule in various reactions, including electrophilic and nucleophilic aromatic substitutions, as well as reactions involving the nitrile group. For instance, understanding how the fluorine and methyl substituents influence the acidity of the protons on the aromatic rings could open up avenues for selective metallation and further functionalization. The impact of these substituents on the reactivity of the nitrile group towards hydrolysis, reduction, or cycloaddition reactions also warrants thorough investigation.

Advanced Spectroscopic and Computational Integration for Comprehensive Understanding

A deep understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. While standard spectroscopic techniques such as NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy will provide fundamental structural information, a more nuanced understanding can be achieved through the integration of advanced spectroscopic methods and computational chemistry.

Future studies could employ two-dimensional NMR techniques to unambiguously assign all proton and carbon signals and to probe through-space interactions. The use of advanced computational methods, such as Density Functional Theory (DFT), will be invaluable for correlating experimental spectroscopic data with theoretical models. nih.govresearchgate.net DFT calculations can provide insights into the molecule's preferred conformation, the dihedral angle between the phenyl rings, its molecular orbital energies (HOMO and LUMO), and its predicted vibrational and electronic spectra. aip.org This synergistic approach will not only lead to a comprehensive characterization of the molecule but also guide the rational design of derivatives with tailored properties.

| Technique | Information Gained | Future Research Focus |

| Multinuclear NMR (¹H, ¹³C, ¹⁹F) | Basic structural connectivity, electronic environment of nuclei. | Use of advanced pulse sequences for unambiguous assignments and measurement of coupling constants. |

| FT-IR and Raman Spectroscopy | Vibrational modes of functional groups. | Correlation of experimental spectra with DFT-calculated vibrational frequencies to understand substituent effects. |

| UV-Vis and Fluorescence Spectroscopy | Electronic transitions and photophysical properties. | Investigation of solvatochromic effects and potential for fluorescence applications. |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, simulated spectra. | Calculation of reactivity indices, prediction of reaction pathways, and design of new molecules with desired properties. nih.govresearchgate.net |

Expansion into New Material Science Applications based on Electronic and Photophysical Properties

The unique combination of a biphenyl core, a nitrile group, and fluorine substitution suggests that this compound could be a valuable building block for novel organic materials with interesting electronic and photophysical properties. Benzonitrile derivatives are known to be useful in the development of materials for organic light-emitting diodes (OLEDs), often exhibiting properties like thermally activated delayed fluorescence (TADF). rsc.orgmatilda.science The presence of fluorine can enhance properties such as thermal stability and electron mobility.

Future research should focus on the synthesis of oligomers and polymers incorporating the this compound moiety. The electronic and photophysical properties of these new materials, including their absorption and emission spectra, quantum yields, and charge transport characteristics, should be thoroughly investigated. The potential for these materials to be used in applications such as OLEDs, organic photovoltaics (OPVs), and as components of liquid crystalline displays should be explored. google.com The introduction of fluorine can also lead to materials with low dielectric constants, which are of interest for applications in microelectronics. researchgate.net

Interdisciplinary Approaches for Expanding the Utility of Benzonitrile Frameworks

The benzonitrile framework is a versatile scaffold that finds applications in diverse fields, including medicinal chemistry, agrochemistry, and supramolecular chemistry. An interdisciplinary approach to the study of this compound could unlock a wide range of new applications.

In medicinal chemistry, the fluorinated biphenyl nitrile structure could be explored as a core for the development of new therapeutic agents. The fluorine atom can improve metabolic stability and binding affinity to biological targets. nih.govemerginginvestigators.org In the field of supramolecular chemistry, the nitrile group can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the construction of complex self-assembled architectures. Furthermore, the incorporation of this molecule into covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. nih.govnih.govacs.org Collaborative efforts between synthetic chemists, material scientists, biologists, and engineers will be essential to fully realize the potential of this promising molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Fluoro-4-methylphenyl)benzonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, using aryl halides and boronic acids. For example, 3-fluoro-4-methylphenylboronic acid can react with 2-bromobenzonitrile under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with Na₂CO₃ as a base . Optimization involves tuning temperature (80–110°C), catalyst loading (1–5 mol%), and reaction time (12–24 hr).

- Key Considerations : Monitor regioselectivity due to competing coupling sites on the benzene ring. Use TLC or HPLC to track reaction progress.

Q. How is this compound characterized structurally?

- Methodology : Employ spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at ~δ 160 ppm for aromatic carbons) .

- X-ray crystallography : For unambiguous confirmation, use SHELX software for small-molecule refinement .

- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 226.08).

Q. What preliminary biological screening methods are suitable for this compound?

- Methodology :

- In vitro assays : Test inhibition of enzymes (e.g., DPP-4 or cytochrome P450 isoforms) at concentrations 1–100 μM .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC₅₀ calculations .

- Controls : Include reference inhibitors (e.g., sitagliptin for DPP-4) and solvent-only blanks.

Advanced Research Questions

Q. How do electronic effects of the fluorine and methyl groups influence reactivity in substitution reactions?

- Methodology :

- Computational analysis : Use DFT (B3LYP/6-31G*) to calculate Fukui indices for nucleophilic/electrophilic sites .

- Experimental validation : Perform nucleophilic aromatic substitution (e.g., with amines) under acidic/basic conditions. Compare reaction rates with non-fluorinated analogs .

- Data Interpretation : Fluorine’s electron-withdrawing effect enhances electrophilicity at the benzonitrile ring, while the methyl group sterically hinders adjacent positions .

Q. How can structural contradictions in crystallographic and spectroscopic data be resolved?

- Case Study : If X-ray data (via SHELXL ) conflicts with NMR assignments (e.g., unexpected coupling patterns), re-examine dynamic effects like rotational barriers or polymorphism.

- Resolution : Perform variable-temperature NMR or SC-XRD (single-crystal X-ray diffraction) at multiple temperatures .

Q. What strategies mitigate discrepancies in biological activity across assays?

- Approach :

- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing -CN with -COOR) and compare bioactivity .

- Target validation : Use molecular docking (AutoDock Vina) to assess binding affinity to proposed targets (e.g., DPP-4 ).

Q. How can photostability and thermal degradation pathways be analyzed?

- Methodology :

- Accelerated stability studies : Expose the compound to UV light (λ = 254 nm) and heat (40–80°C) for 48–72 hr. Monitor degradation via HPLC-MS .

- Mechanistic insight : Identify degradation products (e.g., hydrolysis of nitrile to amide) using LC-HRMS and propose pathways via radical trapping experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.